molecular formula C10H12F3NO2 B13038841 (1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13038841
M. Wt: 235.20 g/mol
InChI Key: YZTCEJIOHNBDFP-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of an amino group and a trifluoromethoxy group attached to a phenyl ring, along with a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often using reagents such as trifluoromethyl iodide and a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the trifluoromethoxy group or to convert the amino group to a different functional group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the secondary alcohol group would yield a ketone, while nucleophilic substitution of the trifluoromethoxy group could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino and alcohol groups can participate in hydrogen bonding and other interactions. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is unique due to the presence of both the trifluoromethoxy group and the secondary alcohol group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1

InChI Key

YZTCEJIOHNBDFP-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O

Origin of Product

United States

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